4-Bromopyridazine Dihydrochloride: Physicochemical Profiling and Synthetic Applications in Drug Discovery
4-Bromopyridazine Dihydrochloride: Physicochemical Profiling and Synthetic Applications in Drug Discovery
Executive Summary
In modern medicinal chemistry, the pyridazine scaffold is a highly privileged pharmacophore. Its inclusion in active pharmaceutical ingredients (APIs) often improves aqueous solubility, lowers lipophilicity (LogP), and introduces critical hydrogen-bond acceptors. Consequently, 4-bromopyridazine has emerged as a vital electrophilic building block for the synthesis of kinase inhibitors, mesenchymal cancer therapeutics , and selective MMP-7 inhibitors for kidney fibrosis .
However, the industrial application of 4-bromopyridazine is historically bottlenecked by its inherent instability; the free base is notoriously difficult to synthesize, expensive, and prone to rapid auto-degradation . To circumvent this, the compound is formulated as 4-bromopyridazine dihydrochloride (CAS 1159825-37-2) . As a Senior Application Scientist, I have designed this whitepaper to decode the physicochemical properties of this specific salt form and provide self-validating, field-proven protocols for its utilization in cross-coupling and nucleophilic aromatic substitution (SNAr) workflows.
Structural and Physicochemical Profiling
The conversion of 4-bromopyridazine into its dihydrochloride salt is not merely a formulation preference; it is a chemical necessity. The pyridazine core contains two adjacent nitrogen atoms that create a strong dipole and an intensely electron-deficient aromatic system. In its free base form, the molecule is susceptible to nucleophilic attack by ambient moisture and auto-oligomerization. By protonating the nitrogen atoms with hydrochloric acid, the lone pairs are sequestered. This thermodynamic sink prevents intermolecular degradation, transforming a volatile, unstable oil into a robust, bench-stable solid .
Quantitative Physicochemical Data
The following table summarizes the core physical and chemical parameters of the dihydrochloride salt:
| Property | Value |
| Chemical Name | 4-Bromopyridazine dihydrochloride |
| CAS Registry Number | 1159825-37-2 |
| Molecular Formula | C₄H₅BrCl₂N₂ (C₄H₃BrN₂ · 2HCl) |
| Molecular Weight | 231.90 g/mol |
| Appearance | Off-white to light brown solid |
| Solubility Profile | High: H₂O, DMSO, MeOH. Low: Hexanes, Et₂O |
| Storage Temperature | 2-8°C (Requires Inert Atmosphere) |
| Purity Standard | ≥ 95% (Typically 97-99% for API synthesis) |
Mechanistic Reactivity & Pathway Analysis
The reactivity of 4-bromopyridazine dihydrochloride is governed by the strong electron-withdrawing nature (-I and -M effects) of the diaza-aromatic ring. This renders the C4 position highly electrophilic. However, to harness this reactivity, the salt must be neutralized in situ to regenerate the active electrophile.
Once free-based, the compound readily undergoes Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to yield complex functionalized heterocycles .
Mechanism of Pd-Catalyzed Cross-Coupling with 4-Bromopyridazine Dihydrochloride.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every reagent choice and operational parameter is grounded in mechanistic causality.
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: C-C bond formation via coupling of 4-bromopyridazine dihydrochloride with an arylboronic acid.
-
Reagent Loading & Stoichiometry: In an oven-dried Schlenk flask, add 4-bromopyridazine dihydrochloride (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (4.0 eq).
-
Causality: Exactly 4.0 equivalents of base are required. Two equivalents are consumed immediately to neutralize the dihydrochloride salt, while the remaining two equivalents facilitate the formation of the reactive boronate ate-complex during transmetalation.
-
-
Solvent Addition & Degassing: Add a biphasic mixture of 1,4-Dioxane and H₂O (4:1 v/v). Degas via three freeze-pump-thaw cycles.
-
Causality: Water is essential to dissolve the K₂CO₃ and drive the in situ free-basing. Degassing removes dissolved oxygen, which would otherwise irreversibly oxidize the active Pd(0) species into an inactive Pd(II) peroxo complex.
-
-
Catalyst Introduction: Under Argon, add Pd(dppf)Cl₂ (0.05 eq).
-
Causality: The bidentate dppf ligand possesses a large bite angle, which accelerates reductive elimination and drastically suppresses the competing proto-debromination pathway common in electron-deficient heteroaryls.
-
-
Thermal Activation: Heat the sealed flask to 80°C for 12 hours.
-
Validation Checkpoint: Analyze an aliquot via LC-MS. The protocol is validated when the starting mass (m/z 159 for the free base) is entirely consumed, and the target coupled mass is observed. The absence of m/z 81 (debrominated pyridazine) confirms optimal catalyst performance.
Protocol B: Nucleophilic Aromatic Substitution (SNAr)
The C4 position is highly activated toward SNAr due to the electron-withdrawing nitrogens, making it an excellent substrate for amination .
Self-validating operational workflow for SNAr using 4-bromopyridazine dihydrochloride.
-
Preparation: Suspend 4-bromopyridazine dihydrochloride (1.0 eq) in anhydrous DMF under Nitrogen.
-
Causality: Anhydrous solvent is critical. Trace moisture in the presence of a base will generate hydroxide ions, leading to the undesired formation of 4-hydroxypyridazine.
-
-
Controlled Neutralization: Cool the suspension to 0°C and add N,N-Diisopropylethylamine (DIPEA) (3.5 eq) dropwise.
-
Causality: Neutralization of the dihydrochloride salt is highly exothermic. Performing this at 0°C prevents localized thermal degradation of the newly formed free base. DIPEA is selected over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile.
-
-
Substitution: Add the amine nucleophile (1.1 eq) and heat to 90°C for 8 hours.
-
Isolation: Quench the reaction by pouring it into ice water. The substituted pyridazine product will typically precipitate and can be isolated via vacuum filtration.
Handling, Storage, and Hazard Mitigation
While the dihydrochloride salt is significantly more stable than the free base, it requires strict handling parameters to maintain its integrity:
-
Hygroscopicity: The salt is highly hygroscopic. Prolonged exposure to atmospheric moisture will lead to hydration and eventual hydrolysis. It must be weighed rapidly and stored in tightly sealed containers.
-
Storage Conditions: Maintain at 2-8°C (or -20°C for long-term storage) under an inert atmosphere (Argon or Nitrogen) .
-
Hazard Profile: The compound is classified under GHS as causing skin irritation (H315) and serious eye irritation (H319) . The presence of two equivalents of HCl means that upon contact with moisture (including mucous membranes), it acts as a localized acid. Standard PPE (nitrile gloves, safety goggles, and a fume hood) is mandatory.
References
-
Journal of Medicinal Chemistry (ACS Publications). Structure-Based Optimization and Biological Evaluation of Potent and Selective MMP-7 Inhibitors for Kidney Fibrosis. Retrieved from: [Link]
- Google Patents.CN102924386B - Industrial preparation method of 4-bromopyridazine.
-
National Institutes of Health (PMC). Synthesis and Biological Evaluation of Novel FiVe1 Derivatives as Potent and Selective Agents for the Treatment of Mesenchymal Cancers. Retrieved from: [Link]
